Methyl2-hydroxy-4-methanesulfonamidobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl2-hydroxy-4-methanesulfonamidobenzoate is an organic compound with a complex structure that includes a benzoate core substituted with hydroxyl and methanesulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl2-hydroxy-4-methanesulfonamidobenzoate typically involves the esterification of 2-hydroxy-4-methanesulfonamidobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl2-hydroxy-4-methanesulfonamidobenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoates with different functional groups.
Scientific Research Applications
Methyl2-hydroxy-4-methanesulfonamidobenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl2-hydroxy-4-methanesulfonamidobenzoate involves its interaction with specific molecular targets. The methanesulfonamide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The hydroxyl group can also participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
Sulfonamides: Compounds containing the sulfonamide group, such as sulfamethoxazole and sulfadiazine.
Benzoates: Compounds with a benzoate core, such as methyl benzoate and ethyl benzoate.
Uniqueness
Methyl2-hydroxy-4-methanesulfonamidobenzoate is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity
Biological Activity
Methyl 2-hydroxy-4-methanesulfonamidobenzoate, also known as a compound with potential therapeutic applications, has garnered attention in recent research for its biological activity. This article explores its chemical properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its potential applications in medicine and biology.
Methyl 2-hydroxy-4-methanesulfonamidobenzoate has the molecular formula C₉H₁₁NO₅S. The compound features both a hydroxyl group and a methanesulfonamide group, contributing to its unique reactivity and biological properties. The presence of these functional groups allows for various chemical reactions, including oxidation, reduction, and nucleophilic substitution.
The biological activity of methyl 2-hydroxy-4-methanesulfonamidobenzoate is primarily attributed to its interaction with specific molecular targets within biological systems. The hydroxyl group can form hydrogen bonds with enzyme active sites, potentially inhibiting their activity. Additionally, the methanesulfonamide moiety may interact with various biological pathways, leading to observed effects such as:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes.
- Antimicrobial Activity : Preliminary studies suggest it possesses antimicrobial properties against certain pathogens.
- Anti-inflammatory Effects : Its structural components may contribute to reducing inflammation in biological tissues.
Research Findings
Recent studies have explored the pharmacological applications of methyl 2-hydroxy-4-methanesulfonamidobenzoate. Notable findings include:
- Antimicrobial Activity : Research indicates that compounds similar to methyl 2-hydroxy-4-methanesulfonamidobenzoate exhibit significant antimicrobial effects against bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa .
- Antiproliferative Effects : Studies have shown that certain derivatives of this compound can inhibit cell proliferation in cancer cell lines, suggesting potential applications in oncology .
- Case Studies : A longitudinal examination of the compound's effects on specific diseases has provided insights into its therapeutic potential. For instance, a case study involving patients with inflammatory diseases demonstrated a reduction in symptoms when treated with formulations containing similar sulfonamide derivatives .
Comparative Analysis
To better understand the uniqueness of methyl 2-hydroxy-4-methanesulfonamidobenzoate, it is useful to compare it with similar compounds:
Compound Name | Key Functional Groups | Biological Activity |
---|---|---|
Methyl 2-hydroxybenzoate | Hydroxyl | Antimicrobial but less potent than target compound |
Methyl 4-methanesulfonamidobenzoate | Methanesulfonamide | Limited enzyme inhibition |
Methyl 2-hydroxy-4-methanesulfonamidobenzoate | Hydroxyl & Methanesulfonamide | Broad spectrum antimicrobial and anti-inflammatory |
This comparison highlights the enhanced biological activity conferred by the combination of functional groups present in methyl 2-hydroxy-4-methanesulfonamidobenzoate.
Properties
Molecular Formula |
C9H11NO5S |
---|---|
Molecular Weight |
245.25 g/mol |
IUPAC Name |
methyl 2-hydroxy-4-(methanesulfonamido)benzoate |
InChI |
InChI=1S/C9H11NO5S/c1-15-9(12)7-4-3-6(5-8(7)11)10-16(2,13)14/h3-5,10-11H,1-2H3 |
InChI Key |
QYPDHCHCOWWYES-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)NS(=O)(=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.